molecular formula C6H11NO3 B590977 N-Isobutyryl-d7-glycine CAS No. 1330037-23-4

N-Isobutyryl-d7-glycine

Cat. No.: B590977
CAS No.: 1330037-23-4
M. Wt: 152.201
InChI Key: DCICDMMXFIELDF-UAVYNJCWSA-N
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Description

“N-Isobutyryl-d7-glycine” is a deuterium-labeled form of N-Isobutyryl-glycine . It’s a type of acyl glycine, which are normally minor metabolites of fatty acids . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H4D7NO3 . Its molecular weight is 152.20 .


Physical and Chemical Properties Analysis

“this compound” appears as a solid and its color is white to off-white .

Scientific Research Applications

Metabolic Pathway Studies

Glycine and its derivatives play crucial roles in metabolic pathways. The study of these molecules can illuminate their roles in synthesis pathways, degradation, and their impact on metabolic diseases. For instance, glycine is essential for the synthesis of glutathione, heme, and other critical biomolecules, indicating its importance in maintaining cellular health and function (Wang et al., 2013).

Enhancing Plant Stress Resistance

Research has shown that glycine betaine, a derivative of glycine, plays a significant role in improving plant abiotic stress resistance, such as drought, salinity, and extreme temperatures. Studies on glycine and its derivatives can provide insights into their applications in agriculture, particularly in engineering crops with enhanced stress tolerance (Ashraf & Foolad, 2007).

Neurotransmission Studies

Glycine serves as an important inhibitory neurotransmitter in the central nervous system. Research into glycine and its analogs can help understand the regulation of neurotransmission, the development of neurological diseases, and the creation of therapeutic interventions for conditions like schizophrenia and other cognitive disorders (Legendre, 2001).

Protein Synthesis and Degradation

Studies involving glycine derivatives like N-Isobutyryl-d7-glycine can contribute to our understanding of protein synthesis and degradation. Glycine's role in the synthesis rate and metabolic pool size in various organisms, including humans, underscores its importance in protein metabolism and could inform research on metabolic disorders and muscle wasting diseases (Crispell et al., 1956).

Mechanism of Action

“N-Isobutyryl-d7-glycine” has been used largely as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Isobutyryl-d7-glycine can be achieved through the reaction of Isobutyric anhydride with d7-glycine.", "Starting Materials": [ "Isobutyric anhydride", "d7-glycine" ], "Reaction": [ "Step 1: Add d7-glycine (1 equivalent) to a dry round-bottom flask.", "Step 2: Add a few drops of dry pyridine to the flask and swirl to dissolve the d7-glycine.", "Step 3: Slowly add Isobutyric anhydride (1.5 equivalents) to the flask while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir at room temperature for 2-3 hours.", "Step 5: Quench the reaction by adding ice-cold water to the flask.", "Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography using silica gel and eluting with a mixture of ethyl acetate and hexanes." ] }

CAS No.

1330037-23-4

Molecular Formula

C6H11NO3

Molecular Weight

152.201

IUPAC Name

2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D

InChI Key

DCICDMMXFIELDF-UAVYNJCWSA-N

SMILES

CC(C)C(=O)NCC(=O)O

Synonyms

N-(2-methyl-1-oxopropyl-d7)glycine;  N-Isobutyryl-d7-glycine; 

Origin of Product

United States

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